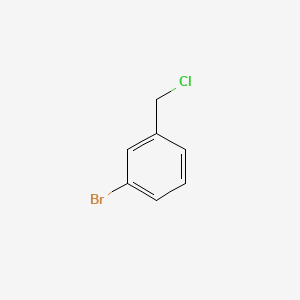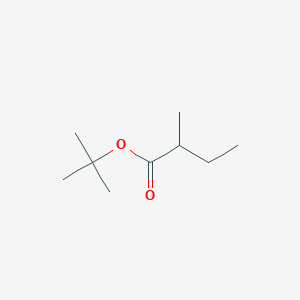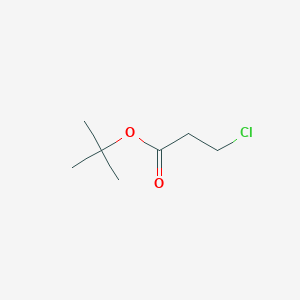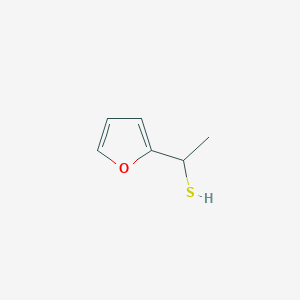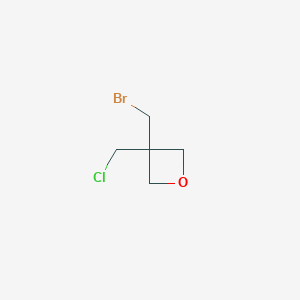
4-(シクロプロピルメトキシ)ベンズアルデヒド
概要
説明
Synthesis Analysis
The synthesis of compounds related to 4-(Cyclopropylmethoxy)benzaldehyde involves multi-step chemical reactions. For instance, Schultz and Antoulinakis (1996) described the synthesis of a related compound through photochemical and acid-catalyzed rearrangements, starting from benzaldehyde, demonstrating the complexity and versatility of synthetic routes for such compounds (Schultz & Antoulinakis, 1996).
Molecular Structure Analysis
The molecular structure and characterization of related compounds have been extensively studied using techniques like NMR, UV–VIS, and IR spectroscopy. Baul et al. (2009) provided detailed insight into the structures of azo-benzoic acids and their precursors, highlighting the importance of molecular structure optimization and analysis in understanding the properties and reactivity of such compounds (Baul et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 4-(Cyclopropylmethoxy)benzaldehyde and its analogs can be complex. For example, Ni et al. (2017) discussed the regioselective C-C bond activation and cyclopropanation reactions leading to the formation of functionalized ketoaldehyde derivatives, illustrating the diverse reactivity and potential for chemical modifications (Ni et al., 2017).
Physical Properties Analysis
The physical properties of chemical compounds like 4-(Cyclopropylmethoxy)benzaldehyde are critical for their application in synthesis and material science. Studies such as the one by Akkurt et al. (2010) often involve X-ray crystallography to elucidate the crystal structure, providing insights into the stability, molecular conformation, and intermolecular interactions of such compounds (Akkurt et al., 2010).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the application of 4-(Cyclopropylmethoxy)benzaldehyde in various fields. The work by Dabdoub et al. (2012) on the homologation of benzaldehydes exemplifies the exploration of chemical properties for synthetic applications, highlighting methodologies for modifying and controlling the reactivity of such compounds (Dabdoub et al., 2012).
科学的研究の応用
有機合成
4-(シクロプロピルメトキシ)ベンズアルデヒド: は、有機合成において貴重な中間体です。 その構造は、シッフ塩基を形成する縮合反応など、さまざまな化学反応を可能にします。シッフ塩基は、染料、顔料、医薬品の合成に有用です 。アルデヒド基は求核付加反応を受けることができ、アルコール誘導体の合成の前駆体となります。
医薬品化学
医薬品化学において、4-(シクロプロピルメトキシ)ベンズアルデヒド は、潜在的な治療効果を持つ化合物を生成するために使用できます。 より大きな分子への組み込みにより、特にメトキシ基の存在により血液脳関門を通過できるため、神経疾患を標的とする新しい薬物の開発につながる可能性があります .
材料科学
この化合物のユニークな特性により、新規材料の開発に適しています。たとえば、有機半導体の設計や、特定の光学特性を持つポリマーのビルディングブロックとして使用できます。 ベンズアルデヒド部分は、光応答性材料の開発に特に興味深いものです .
分析化学
4-(シクロプロピルメトキシ)ベンズアルデヒド: は、分析化学において標準物質または試薬として役立ちます。 その明確に定義された構造と特性により、クロマトグラフィーで参照化合物として使用して、類似の物質を同定および定量できます .
農業化学
農業化学の分野では、4-(シクロプロピルメトキシ)ベンズアルデヒド の誘導体を、新しい殺虫剤または除草剤としての可能性について調査できます。 シクロプロピル基は、害虫や雑草の防除に役立つ可能性のある独自の生物活性を付与する可能性があります .
環境科学
4-(シクロプロピルメトキシ)ベンズアルデヒド の環境運命に関する研究は、その生分解性と生態系への潜在的な影響に関する洞察を提供できます。 その分解生成物とその影響を理解することは、環境リスクを評価するために不可欠です .
これらのアプリケーションはそれぞれ、4-(シクロプロピルメトキシ)ベンズアルデヒド の科学研究における汎用性と重要性を示しています。さまざまな化学反応の中間体としての役割と、新しい材料や化合物を生成する可能性により、複数の分野で重要な化合物となっています。 提供された情報は、利用可能なリソースに詳細に記載されている化合物の特性と潜在的な用途に基づいています .
Safety and Hazards
作用機序
Target of Action
It is known that benzaldehydes, a group to which this compound belongs, often target cellular antioxidation systems .
Mode of Action
Benzaldehydes are known to disrupt cellular antioxidation systems, which could be a potential mode of action for this compound .
Biochemical Pathways
Benzaldehydes are known to disrupt cellular antioxidation systems, which suggests that this compound may affect pathways related to oxidative stress .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Given its potential disruption of cellular antioxidation systems, it may lead to an increase in oxidative stress within the cell .
Action Environment
特性
IUPAC Name |
4-(cyclopropylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-7,10H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQVSKYXCMWDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337528 | |
| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164520-99-4 | |
| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164520-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyclopropylmethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(cyclopropylmethoxy)benzaldehyde in the synthesis of 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide?
A1: 4-(Cyclopropylmethoxy)benzaldehyde serves as a crucial building block in the multi-step synthesis of 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide. [] The synthesis starts with the reaction of 3,4-dihydroxybenzaldehyde with (bromomethyl)cyclopropane to yield 3-hydroxy-4-cyclopropylmethoxy benzaldehyde. This compound is then further reacted to introduce the difluoromethoxy group and finally converted to the target benzamide derivative.
Q2: Are there alternative synthetic routes to the target benzamide that utilize different starting materials or intermediates?
A2: The provided research focuses solely on the specific synthetic route described. [] Exploring alternative synthetic approaches with different starting materials or intermediates could be an area of further research. This could potentially lead to a more efficient synthesis, improved yield, or different impurity profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


